molecular formula C20H21N5O4S B11282984 N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B11282984
M. Wt: 427.5 g/mol
InChI Key: QSLKXDBYUWSDSO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a phenyl ring with methoxy groups, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, and a butanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of appropriate thieno and triazole derivatives under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy groups is introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Butanamide Side Chain: The butanamide side chain is attached via amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Pharmacology: Researchers investigate its pharmacokinetics, pharmacodynamics, and potential drug interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide

InChI

InChI=1S/C20H21N5O4S/c1-24-19(27)18-13(9-10-30-18)25-16(22-23-20(24)25)5-4-6-17(26)21-12-7-8-14(28-2)15(11-12)29-3/h7-11H,4-6H2,1-3H3,(H,21,26)

InChI Key

QSLKXDBYUWSDSO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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